molecular formula C22H33Cl2N3O4S B14563587 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine CAS No. 61852-74-2

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine

Cat. No.: B14563587
CAS No.: 61852-74-2
M. Wt: 506.5 g/mol
InChI Key: FONATSFQSZKLHS-AZUAARDMSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a potential candidate for various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine involves multiple steps. The starting material, 4-aminobenzoic acid, undergoes methyl esterification followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid . The final target compound is derived by condensation with o-phenylenediamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine has several scientific research applications:

Properties

CAS No.

61852-74-2

Molecular Formula

C22H33Cl2N3O4S

Molecular Weight

506.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20+/m0/s1

InChI Key

FONATSFQSZKLHS-AZUAARDMSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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